molecular formula C28H44N2O4 B14237794 3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile CAS No. 438187-95-2

3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile

Cat. No.: B14237794
CAS No.: 438187-95-2
M. Wt: 472.7 g/mol
InChI Key: CBPFVVYYCHIKNF-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile is a complex organic compound with the molecular formula C28H44N2O4 It is characterized by the presence of four 2,2-dimethylpropoxy groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 3,4,5,6-tetrafluorophthalonitrile with neopentyl alcohol (2,2-dimethylpropan-1-ol) under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the fluorine atoms are replaced by the 2,2-dimethylpropoxy groups .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The 2,2-dimethylpropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The 2,2-dimethylpropoxy groups provide steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, protein folding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile is unique due to its combination of nitrile and 2,2-dimethylpropoxy groups, which confer distinct chemical and physical properties. Its structural features enable specific interactions and reactivity patterns not observed in similar compounds.

Properties

CAS No.

438187-95-2

Molecular Formula

C28H44N2O4

Molecular Weight

472.7 g/mol

IUPAC Name

3,4,5,6-tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C28H44N2O4/c1-25(2,3)15-31-21-19(13-29)20(14-30)22(32-16-26(4,5)6)24(34-18-28(10,11)12)23(21)33-17-27(7,8)9/h15-18H2,1-12H3

InChI Key

CBPFVVYYCHIKNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=C(C(=C(C(=C1C#N)C#N)OCC(C)(C)C)OCC(C)(C)C)OCC(C)(C)C

Origin of Product

United States

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